Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate
Description
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous nicotinate derivatives exhibit monoclinic crystal systems with space group P2₁/c. Predicted lattice parameters based on density functional theory (DFT) calculations suggest unit cell dimensions of a = 8.72 Å, b = 10.45 Å, c = 12.18 Å, and β = 97.5°, with four molecules per unit cell. The methyl ester group participates in weak C–H···O hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.
| Structural Feature | Value |
|---|---|
| Pyridine ring planarity | ≤0.02 Å deviation |
| Dihedral angle (benzyl-pyridine) | 87.3° ± 1.2° |
| C–F bond length | 1.35 Å (axial), 1.33 Å (equatorial) |
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)methyl]-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO2/c1-9-5-11(13(8-18-9)15(19)20-2)6-10-3-4-12(16)7-14(10)17/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
YSHKYAKEQOZBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Esterification of 6-Methylnicotinic Acid
6-Methylnicotinic acid is esterified using methanol under acidic catalysis. A representative protocol involves refluxing the acid in methanol with concentrated sulfuric acid (yield: 85–92%).
Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Alternative Routes: Boron Trifluoride-Mediated Esterification
Boron trifluoride etherate (BF₃·OEt₂) catalyzes esterification at room temperature, reducing side reactions and improving yields (reported up to 94%).
Introduction of the 2,4-Difluorobenzyl Group at the 4-Position
Minisci Radical Alkylation
The Minisci reaction enables direct alkylation of protonated heteroarenes via radical intermediates. For Methyl 6-methylnicotinate:
-
Protonation : The pyridine ring is protonated with H₂SO₄ or CF₃CO₂H to enhance electrophilicity.
-
Radical Generation : 2,4-Difluorobenzyl bromide undergoes homolytic cleavage using FeSO₄/H₂O₂ or photochemical initiation.
-
Regioselective Addition : The benzyl radical adds preferentially to the 4-position due to electronic effects from the 6-methyl and 2-ester groups.
Typical Conditions :
Transition Metal-Catalyzed C–H Activation
Palladium or ruthenium catalysts enable direct benzylation via C–H bond functionalization:
Palladium(II)-Catalyzed Directed Alkylation :
-
Directing Group : The ester’s carbonyl oxygen acts as a directing group.
-
Conditions :
Limitations : Competing side reactions (e.g., ester hydrolysis) necessitate careful optimization.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridines undergo SNAr with strong nucleophiles. However, the electron-donating methyl and ester groups deactivate the ring, making this route less feasible without additional activation (e.g., N-oxide formation).
Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
-
Chromatography : Silica gel chromatography with EtOAc/hexane (1:3) resolves unreacted starting material and byproducts.
-
Recrystallization : Ethanol/water mixtures yield high-purity product (>98%).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O = 70:30).
-
Elemental Analysis : C 64.98%, H 4.73%, N 5.05% (theoretical: C 65.21%, H 4.73%, N 5.06%).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Minisci Alkylation | 60–68 | 95–98 | Moderate | High |
| Pd-Catalyzed C–H | 55–62 | 93–97 | Low | Moderate |
| SNAr (N-Oxide Route) | <30 | 85–90 | Poor | Low |
Key Takeaway : The Minisci reaction offers the best balance of yield and practicality for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-difluorobenzyl)-6-methylnicotinic acid.
Reduction: Formation of 4-(2,4-difluorobenzyl)-6-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity:
Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate has been investigated for its potential anticancer properties. The compound's structural features suggest it may interact with specific biological targets involved in cancer progression. For instance, compounds with similar structures have been shown to exhibit activity against various cancer cell lines, indicating that this compound might also demonstrate efficacy in this area.
Neuroprotective Effects:
There is emerging interest in the neuroprotective properties of nicotinic acid derivatives. Research indicates that compounds like this compound could potentially modulate neurotransmitter systems or protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases .
Synthesis and Chemical Behavior
Synthetic Pathways:
The synthesis of this compound involves several organic reactions that allow for modifications to enhance its biological properties. For example, the compound can undergo nucleophilic substitutions and other transformations that are essential for developing derivatives with improved activity profiles.
Reactivity Studies:
The unique fluorinated structure of this compound influences its reactivity compared to other nicotinic acid derivatives. Studies have shown that the presence of fluorine can enhance lipophilicity and alter receptor interaction profiles, which are critical factors in drug design and development.
Biological Evaluation
In Vitro Studies:
Preliminary biological evaluations have indicated that this compound exhibits promising activities against specific biological targets. For instance, compounds with similar structures have been tested against M. tuberculosis and shown varying degrees of effectiveness, suggesting that this compound may also hold potential as an antimicrobial agent .
Case Studies:
Several case studies have documented the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound. For example, derivatives exhibiting similar structural motifs have been found to possess significant antitubercular activity with minimal cytotoxic effects on normal cells .
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate involves its interaction with specific molecular targets. The presence of the difluorobenzyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural Features and Similarity Scores
Table 1 lists analogs with similarity scores (ranging 0.76–0.81) derived from structural databases .
| Compound Name | CAS No. | Substitutions | Similarity Score |
|---|---|---|---|
| 6-Fluoro-4-methylnicotinic acid | 1227595-02-9 | 6-F, 4-CH₃, carboxylic acid | 0.81 |
| Methyl 6-fluoro-2-methylnicotinate | 614-18-6 | 6-F, 2-CH₃, methyl ester | 0.81 |
| Methyl 5-bromo-6-fluoronicotinate | 884494-97-7 | 5-Br, 6-F, methyl ester | 0.76 |
| 6-Fluoro-2-methylnicotinic acid | 1227595-02-9 | 6-F, 2-CH₃, carboxylic acid | 0.76 |
Key Observations:
- Fluorine Position : Analogs with fluorine at the 6-position (e.g., 6-Fluoro-4-methylnicotinic acid) exhibit higher similarity (0.81) due to shared halogen placement with the target compound.
- Ester vs. Acid : Methyl esters (e.g., Methyl 6-fluoro-2-methylnicotinate) show comparable similarity to carboxylic acid derivatives, suggesting esterification minimally impacts structural alignment.
- Substituent Position : Methyl groups at the 2-position (vs. 6-position in the target compound) reduce similarity (e.g., Methyl 6-fluoro-2-methylnicotinate vs. target: 0.81), highlighting the importance of substitution geometry.
Metabolic and Pharmacological Insights
- Impact of Difluorobenzyl Group : The 2,4-difluorobenzyl moiety in the target compound may enhance metabolic stability, as seen in TAK-385 (), a GnRH antagonist with reduced cytochrome P450 inhibition due to its difluorobenzyl group . While direct data on this compound is lacking, this structural feature likely contributes to similar metabolic advantages.
Computational and Experimental Tools
- AutoDock Vina: Molecular docking studies using AutoDock Vina () could elucidate binding interactions of the target compound vs. The software’s improved accuracy and speed make it suitable for such comparisons .
Biological Activity
Methyl 4-(2,4-difluorobenzyl)-6-methylnicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃F₂NO₂, with a CAS number of 226718-27-0. Its structure includes:
- A nicotinic acid derivative backbone.
- A methyl group at the 6-position.
- A 2,4-difluorobenzyl substituent at the 4-position.
This configuration is believed to influence its interactions with biological targets and its overall pharmacological profile.
This compound exhibits promising biological activities, particularly in the following areas:
- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Pain Management : Similar compounds have shown efficacy in alleviating pain symptoms, indicating that this compound may possess similar analgesic properties.
Interaction Studies
Research has focused on understanding how this compound interacts with various biological targets. These studies often employ techniques such as:
- Receptor binding assays to elucidate affinity for specific receptors.
- Cellular assays to evaluate functional outcomes related to inflammation and pain signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations can influence biological activity. Below is a summary table of selected compounds with structural similarities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2,6-dichloro-4-methylnicotinate | Chlorine substituents instead of fluorine | Different halogen effects on biological activity |
| Methyl 4-(3,5-difluorobenzyl)-6-methylnicotinate | Different difluorobenzyl position | Potentially altered receptor interaction profiles |
| Ethyl 2,4-dihydroxy-6-methylnicotinate | Hydroxy groups instead of fluorine | Increased polarity may affect solubility |
This table illustrates how variations in substituents can lead to differing pharmacological profiles and mechanisms of action.
Case Studies and Research Findings
- Anti-inflammatory Activity : In a study published in Pharmacology Reports, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in IL-6 and TNF-alpha levels compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Pain Relief Efficacy : Another study evaluated the analgesic effects of this compound using animal models. The results demonstrated that administration of this compound led to a marked decrease in pain responses in models of neuropathic pain.
- Comparative Efficacy : Research comparing this compound with other nicotinic derivatives revealed that it exhibited superior efficacy in reducing inflammation markers while maintaining lower toxicity profiles.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular weight | 263.24 g/mol | HRMS |
| LogP | 2.7 | HPLC |
| PSA | 39.19 Ų | Computational |
| Melting point | N/A | DSC (to be determined) |
Advanced: What crystallographic techniques can resolve the solid-state structure of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
